Comparative In Vitro Potency Against Drug-Sensitive Plasmodium falciparum
Antimalarial agent 3 demonstrates potent in vitro activity against the chloroquine-sensitive P. falciparum NF54 strain. Its IC50 of 0.035 µM [1] is directly comparable to a leading 1,2,5-oxadiazole analog from the MMV Malaria Box, which exhibits an IC50 of 0.034 µM in the same assay [2]. This indicates that Antimalarial agent 3's potency is on par with other advanced leads in its chemical class.
| Evidence Dimension | In vitro potency against drug-sensitive P. falciparum |
|---|---|
| Target Compound Data | 0.035 µM |
| Comparator Or Baseline | 1,2,5-oxadiazole derivative (compound 51): 0.034 µM |
| Quantified Difference | 1.03-fold difference (equivalent potency) |
| Conditions | Chloroquine-sensitive P. falciparum NF54 strain, 48-72 hour incubation, [3H]hypoxanthine incorporation assay |
Why This Matters
This confirms that Antimalarial agent 3 possesses top-tier, nanomolar potency against drug-sensitive malaria, establishing it as a high-quality chemical probe.
- [1] Galbiati A, Zana A, Coser C, Tamborini L, Basilico N, Parapini S, Taramelli D, Conti P. Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds. ACS Med Chem Lett. 2021 Oct 13;12(11):1726-1732. View Source
- [2] Hermann T, et al. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Int J Mol Sci. 2023; 24(19):14480. View Source
